![molecular formula C10H17F2NO3 B6352478 tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate CAS No. 2381062-15-1](/img/structure/B6352478.png)
tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate
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Overview
Description
The tert-butyl group is a type of alkyl group derived from butane. It is often used in organic chemistry due to its unique reactivity pattern . The compound you mentioned likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, the tert-butyl group is often introduced into organic molecules through reactions with tert-butyl alcohol or tert-butyl chloride. The piperidine ring could be formed through a variety of methods, including the cyclization of amines .Molecular Structure Analysis
The molecular structure of this compound would likely feature a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The 3,3-difluoro-5-hydroxy substituents indicate that there are two fluorine atoms and one hydroxyl group attached to the third carbon in the ring .Chemical Reactions Analysis
The tert-butyl group is known to influence the electronic properties of the molecules it’s part of, affecting their reactivity . The presence of the hydroxyl and fluorine groups could also impact the compound’s reactivity, potentially making it a candidate for reactions such as nucleophilic substitution or elimination.Scientific Research Applications
- Enantiopure tert-butanesulfinamide has emerged as a gold standard in stereoselective synthesis of amines and their derivatives. It is widely used due to its easy access for large-scale reactions, high diastereoselectivity, and recyclability after reactions .
- tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (abbreviated as (S)-CHOH ) can be synthesized asymmetrically to yield (3R, 5S)-CDHH . Bioasymmetric catalysis offers advantages such as high stereoselectivity, mild reaction conditions, and low environmental impact .
- It is relevant in biosynthetic and biodegradation pathways, and its application in biocatalytic processes is explored .
- The preferred IUPAC name for this compound is 1-tert-butyl-5-heptyl-2-propylcyclononane . Note that there are no parentheses around “tert-butyl” in the name .
Asymmetric Synthesis of N-Heterocycles via Sulfinimines
Bioasymmetric Catalysis
Relevance in Chemistry and Biology
IUPAC Nomenclature
Mechanism of Action
Target of Action
The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes . It has also been shown to affect electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads .
Mode of Action
The tert-butyl group has been shown to have a unique reactivity pattern . It has been used in chemical transformations and has implications in biosynthetic and biodegradation pathways . The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV .
Biochemical Pathways
The tert-butyl group has been shown to have relevance in nature and its implication in biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group has been shown to have a unique reactivity pattern . It has been used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Future Directions
properties
IUPAC Name |
tert-butyl (5S)-3,3-difluoro-5-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHCRPISXZGPTH-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate |
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